1,1-Dibromo-2,2-diphenylethylene
Description
Significance of Geminal Dibromides as Reactive Intermediates
Geminal dihalides, compounds with two halogen atoms on the same carbon, are valuable intermediates in organic synthesis. libretexts.orgdoubtnut.com Specifically, geminal dibromides, like the one found in 1,1-dibromo-2,2-diphenylethylene, are precursors to a variety of functional groups. They can be converted into alkynes, aldehydes, and other valuable structures through reactions such as elimination and substitution. libretexts.orgorganic-chemistry.orghokudai.ac.jp The presence of two bromine atoms allows for stepwise transformations, providing a level of control in the synthetic process.
One of the most notable applications of geminal dibromoalkenes is in the Corey-Fuchs reaction, a two-step process to convert aldehydes and ketones into terminal alkynes. wikipedia.orgorganic-chemistry.orgnrochemistry.com In this reaction, the aldehyde or ketone is first converted to the corresponding 1,1-dibromoalkene. wikipedia.orgalfa-chemistry.com Subsequent treatment with a strong base, such as n-butyllithium, leads to the formation of the terminal alkyne. organic-chemistry.orgnrochemistry.com
Recent research has also explored milder and more chemoselective methods for the conversion of geminal dibromoalkenes to alkynes, using reagents like iPrMgCl-LiCl (Turbo Grignard reagent). organic-chemistry.orghokudai.ac.jpacs.org This highlights the ongoing importance and development of synthetic methodologies involving geminal dibromides.
Overview of this compound as a Versatile Building Block
This compound serves as a key starting material for the synthesis of various organic compounds. Its diphenyl substitution provides steric bulk and electronic effects that influence its reactivity and the properties of the resulting products. This compound is a valuable precursor for the synthesis of diphenylacetylene (B1204595) and other substituted alkynes.
The applications of 1,1-diphenylethylene (B42955) and its derivatives extend to polymer chemistry, where they are used as initiators, end-capping agents, and for the creation of complex polymer architectures like star-branched polymers. researchgate.net
Historical Context of Vinylic Gem-Dihalides in Chemical Research
Vinylic halides, which include gem-dihalides, have a long history in organic chemistry. britannica.com Their synthesis and reactions have been a subject of study for many years, leading to the development of important synthetic transformations. The ability to convert vinylic halides into organometallic reagents, such as Grignard reagents, has made them valuable intermediates. britannica.com
The development of reactions like the Corey-Fuchs reaction in 1972 and the Seyferth-Gilbert homologation further solidified the importance of vinylic gem-dihalides as precursors to alkynes. wikipedia.orgjk-sci.comsynarchive.com These methods provided reliable routes for carbon-carbon bond formation and the introduction of the alkyne functionality, which is a cornerstone of organic synthesis. The continued exploration of new reagents and milder reaction conditions for transformations involving vinylic gem-dihalides demonstrates their enduring relevance in chemical research. organic-chemistry.orghokudai.ac.jp
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,2-dibromo-1-phenylethenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBKMYSHGIZTQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(Br)Br)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391622 | |
| Record name | Benzene, 1,1'-(dibromoethenylidene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.04 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2592-73-6 | |
| Record name | Benzene, 1,1'-(dibromoethenylidene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-DIBROMO-2,2-DIPHENYLETHYLENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1,1 Dibromo 2,2 Diphenylethylene
Corey-Fuchs Reaction Protocols
The Corey-Fuchs reaction stands as a cornerstone for the conversion of aldehydes and ketones into 1,1-dibromoolefins. wikipedia.orgnih.gov This two-step sequence, which can be halted after the first step to isolate the dibromoalkene, is particularly effective for the synthesis of 1,1-Dibromo-2,2-diphenylethylene from its corresponding ketone precursor, benzophenone. wikipedia.orgtcichemicals.com
Mechanistic Considerations of the Corey-Fuchs Olefination
The initial step of the Corey-Fuchs reaction is analogous to the Wittig reaction and involves the generation of a key intermediate, a phosphorus ylide. wikipedia.orgorganic-chemistry.org The currently accepted mechanism proceeds through the following stages:
Ylide Formation: The reaction is initiated by the nucleophilic attack of triphenylphosphine (B44618) (PPh₃) on carbon tetrabromide (CBr₄). This forms a phosphonium (B103445) salt intermediate. A second equivalent of triphenylphosphine then acts as a reducing agent, leading to the formation of the reactive dibromomethylene phosphorus ylide (Ph₃P=CBr₂) and triphenylphosphine dibromide (Ph₃PBr₂). wikipedia.orgorganic-chemistry.org
Wittig-type Reaction: The generated ylide then reacts with the carbonyl compound, in this case, benzophenone. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of benzophenone.
Betaine (B1666868) and Oxaphosphetane Formation: This attack leads to the formation of a betaine intermediate, which subsequently cyclizes to form a four-membered ring intermediate known as an oxaphosphetane.
Elimination: The oxaphosphetane intermediate is unstable and collapses, eliminating triphenylphosphine oxide (Ph₃PO) and yielding the final product, this compound. alfa-chemistry.com This elimination step is thermodynamically driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.
Optimization of Reaction Conditions and Reagent Stoichiometry for Preparative Scale
For the synthesis of this compound on a preparative scale, several modifications to the original Corey-Fuchs protocol have been developed to enhance efficiency, simplify purification, and accommodate different substrate sensitivities.
A significant optimization involves the partial substitution of the typically required two equivalents of triphenylphosphine with zinc dust. wikipedia.orgalfa-chemistry.com The addition of zinc powder facilitates the formation of the phosphorus ylide, which can reduce the necessary amount of triphenylphosphine. This is advantageous as it simplifies the removal of the triphenylphosphine oxide byproduct during workup and can lead to higher yields. wikipedia.orgalfa-chemistry.com
For substrates that are sensitive to the standard reaction conditions, triethylamine (B128534) (Et₃N) can be employed as a milder alternative to promote the reaction. alfa-chemistry.com Furthermore, to address the challenges of handling large quantities of triphenylphosphine oxide in industrial applications, an equivalent synthesis method was developed that allows for preparations on a 300-400g scale. alfa-chemistry.com
The following table summarizes key reaction parameters and their impact on the synthesis.
| Parameter | Reagent/Condition | Effect on Synthesis | Reference |
| Phosphine (B1218219) Stoichiometry | 2 equivalents PPh₃ | Standard condition for ylide formation. | wikipedia.org |
| Optimization | PPh₃ with Zn dust | Reduces the required amount of PPh₃, improves yield, and simplifies purification. | wikipedia.orgalfa-chemistry.com |
| Base/Promoter | Triethylamine (Et₃N) | Used for sensitive substrates. | alfa-chemistry.com |
| Solvent | Dichloromethane (CH₂Cl₂) | Common solvent for the olefination step. | |
| Temperature | 0 °C to room temperature | Typical temperature range for the reaction. |
General Approaches to 1,1-Dihalo-1-alkenes
While the Corey-Fuchs reaction is a premier method, other conventional strategies exist for the synthesis of 1,1-dihalo-1-alkenes from carbonyl precursors. These methods generally involve olefination-type reactions rather than direct alkylation of a pre-existing alkene.
Conventional Alkylation Methods
The term "alkylation" in the context of forming 1,1-dihalo-1-alkenes is often a misnomer, as the most common conventional routes involve the direct conversion of a carbonyl group. One such established method involves the reaction of ketones with phosphorus pentahalides, such as phosphorus pentachloride (PCl₅), to yield the corresponding 1,1-dichloroalkene.
Another significant approach utilizes phosphonate (B1237965) reagents. For instance, 1,1-dichloroalkenes can be prepared by reacting aldehydes or ketones with the lithium salt of a dichloromethanophosphonic acid ester, such as diethyl dichloromethanophosphonate. nih.gov This Horner-Wadsworth-Emmons type reaction provides a powerful alternative to the phosphine-based ylides of the Corey-Fuchs protocol. These methods are valuable for their reliability and, in some cases, for avoiding the formation of large amounts of triphenylphosphine oxide, which can complicate product purification. nih.gov
Comprehensive Analysis of Chemical Reactivity and Transformation Pathways
The geminal dihaloalkene, this compound, serves as a versatile substrate in transition metal-catalyzed reactions, offering unique pathways for the construction of complex molecular architectures. Its reactivity is dominated by the two bromine atoms attached to the same carbon of the double bond, which provides a handle for a variety of transformations, particularly those mediated by palladium catalysts.
Comprehensive Analysis of Chemical Reactivity and Transformation Pathways
Transition Metal-Catalyzed Transformations
The strategic positioning of the two bromine atoms on the vinylic carbon in 1,1-Dibromo-2,2-diphenylethylene makes it an ideal candidate for a range of transition metal-catalyzed reactions. Palladium, in particular, has proven to be a highly effective catalyst for activating the C-Br bonds and initiating cascades that lead to diverse and valuable chemical structures.
Palladium-Catalyzed Reactions
Palladium's ability to cycle between different oxidation states (Pd(0) and Pd(II)) is fundamental to its catalytic activity with this compound. This allows for a series of fundamental steps including oxidative addition, carbopalladation, and reductive elimination, which can be orchestrated to achieve highly specific and efficient chemical transformations.
The reaction of this compound with a stoichiometric amount of a Pd(0) complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can initiate an oxidative addition. This process can lead to the formation of a vinylic palladium species. Subsequent α-dehalopalladation, the elimination of the palladium and one of the bromine atoms from the same carbon, results in the generation of a reactive vinylic carbene intermediate. nih.gov In the case of 1,1-dibromo-2,2-diphenylethene, this intermediate rearranges to form 1,2-diphenylacetylene. nih.gov This pathway highlights a key non-cross-coupling reactivity pattern of gem-dihaloolefins, where the two halogen atoms are leveraged to generate a carbene, a species with unique synthetic potential.
Alpha-dehalopalladation is a crucial mechanistic step in certain palladium-catalyzed reactions of 1,1-dihaloalkenes like this compound. nih.gov Following the initial oxidative addition of the Pd(0) catalyst to one of the C-Br bonds, the resulting α-halo-vinylic palladium species can undergo elimination of the palladium halide. This process directly affords a vinylic carbene intermediate. nih.gov The fate of this carbene is highly dependent on the substrate structure and the reaction conditions. For instance, in the absence of a suitable trapping agent, the carbene derived from 1,1-dibromo-2,2-diphenylethene undergoes a Fritsch-Buttenberg-Wiechell rearrangement to yield an alkyne. nih.gov However, the generation of this intermediate opens up possibilities for various carbene-based transformations, such as cyclopropanations or C-H insertions, if appropriate reaction partners are present. The competition between this α-dehalopalladation pathway and other potential reaction pathways, such as further oxidative addition or cross-coupling, is a key consideration in designing synthetic strategies with gem-dihaloalkenes.
While α-dehalopalladation is a potential pathway, in substrates containing an appropriately positioned additional C=C bond, a different reaction sequence can dominate. nih.gov For certain 1,1-dihalo-1-alkenes, after the initial oxidative addition to form a vinylic palladium intermediate, a rapid intramolecular cyclic carbopalladation can occur before α-dehalopalladation takes place. nih.gov This process involves the insertion of the tethered alkene into the vinyl-palladium bond, forming a new ring. A subsequent second intramolecular carbopalladation can lead to the efficient construction of fused bicyclic systems. nih.govresearchgate.net This powerful cascade reaction allows for the formation of multiple carbon-carbon bonds and two rings in a single synthetic operation. Research has demonstrated the synthesis of a variety of fused bicyclic compounds, including 5,6-, 6,6-, 6,7-, and 7,7-ring systems, using this methodology. nih.gov The reaction proceeds via a stepwise mechanism involving oxidative addition, cyclic carbopalladation, and β-hydride elimination. nih.gov
A study on the palladium-catalyzed bicyclization of 1-(2,2-dibromovinyl)-2-alkenylbenzene with allenyl malonates further illustrates this principle, resulting in the formation of complex bicyclic compounds through a cascade involving intermolecular carbopalladation of the allene, followed by cyclization and an internal Heck reaction. researchgate.net
Table 1: Examples of Palladium-Catalyzed Bicyclization
| Starting Material Class | Catalyst System | Key Transformation | Product Type |
|---|---|---|---|
| 1,1-dihalo-1-alkenes with a tethered C=C bond | Pd(PPh₃)₄ | Intramolecular bis(carbopalladation) | Fused bicycles (5,6-, 6,6-, 6,7-, 7,7-systems) |
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. libretexts.org In the context of this compound, this reaction can be employed for the stereoselective functionalization of the alkene. The reaction typically involves a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or ester. libretexts.org
By carefully controlling the reaction conditions, it is possible to achieve selective substitution of one or both bromine atoms. A single Suzuki-Miyaura coupling would lead to a monobromo-substituted tri-aryl ethylene, which can then be used in a subsequent, different cross-coupling reaction to introduce a fourth, distinct substituent. A double Suzuki-Miyaura coupling, on the other hand, would directly yield a tetrasubstituted alkene. The stereochemistry of the resulting alkene is often retained from the starting material and the coupling partners. libretexts.org This methodology provides a versatile entry into sterically congested and electronically diverse tetraarylethylenes, which are of interest in materials science and medicinal chemistry.
Table 2: Generalized Suzuki-Miyaura Coupling of this compound
| Reactants | Catalyst | Base | Product Type |
|---|---|---|---|
| This compound, Arylboronic acid (1 eq.) | Pd(0) complex (e.g., Pd(PPh₃)₄) | Carbonate or Phosphate base | 1-Bromo-1-aryl-2,2-diphenylethylene |
Palladium catalysts can also mediate carbonylative reactions where carbon monoxide (CO) is incorporated into the product. A notable example is the carbonylative cascade reaction of 1-(2,2-dibromovinyl)-2-alkenylbenzene derivatives. nih.gov In the presence of a palladium catalyst, carbon monoxide, and an alcohol or phenol, these substrates can be converted into 1-methylene-1H-indene-2-carboxylates in good yields. nih.gov
This transformation is a cascade process that is believed to involve several steps:
Oxidative addition of the Pd(0) catalyst to one of the C-Br bonds.
Insertion of a molecule of carbon monoxide into the resulting vinyl-palladium bond to form an acyl-palladium intermediate.
An intramolecular Heck reaction, where the tethered alkene inserts into the acyl-palladium bond, leading to cyclization.
A final β-hydride elimination step to regenerate the double bond and the active Pd(0) catalyst.
This process is highly selective and tolerates a good range of functional groups, providing an efficient route to functionalized indene (B144670) derivatives. nih.gov
Copper-Mediated and Catalyzed Reactions
Copper catalysis has proven to be a powerful tool for forging new carbon-heteroatom and carbon-carbon bonds using this compound as a key starting material. These reactions offer efficient pathways to synthetically important molecules.
C-O and C-N Coupling with Heteroatom Nucleophiles (e.g., phenols, azoles)
Copper-catalyzed cross-coupling reactions provide a direct method for the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. An efficient copper-catalyzed method has been reported for the synthesis of phenol-derived 1-bromoenol ethers, ynol ethers, and ketene (B1206846) acetals from the reaction of 1,1-dibromo-1-alkenes with phenols. nih.gov This transformation highlights the chemodivergent nature of the copper catalysis, allowing for the selective synthesis of different product classes.
Similarly, copper-mediated coupling of 1,1-dibromo-1-alkenes with nitrogen nucleophiles, such as amides, offers a general and straightforward route to ynamides under mild reaction conditions. nih.gov This method takes advantage of the reactivity of 1,1-dibromo-1-alkenes as effective alkynylating agents. nih.gov The use of inexpensive and efficient ligands, such as 1,1,1-tris(hydroxymethyl)ethane, has been shown to facilitate these copper-catalyzed cross-coupling reactions of aryl iodides with amides, thiols, and phenols, leading to good to excellent yields of the corresponding products. organic-chemistry.org
| Catalyst System | Nucleophile | Product Type | Reference |
| Copper(I) | Phenols | 1-Bromoenol ethers, Ynol ethers, Ketene acetals | nih.gov |
| Copper(I) | Amides | Ynamides | nih.gov |
| CuI / Picolinic Acid | Phenols | Diaryl ethers | nih.gov |
| Cu(I) / 1,1,1-Tris(hydroxymethyl)ethane | Amides, Thiols, Phenols | N-arylated, S-arylated, O-arylated products | organic-chemistry.org |
Reductive Coupling for Tetraarylbutatriene Synthesis
While specific details on the reductive coupling of this compound to form tetraarylbutatrienes are not extensively covered in the provided search results, the general reactivity of gem-dihaloalkenes suggests this as a plausible transformation. Reductive coupling reactions, often mediated by copper or other transition metals, are known to facilitate the formation of carbon-carbon double bonds. The synthesis of cumulenes, such as butatrienes, from gem-dihaloalkenes is a known synthetic strategy.
Nucleophilic and Organometallic Reactivity
Beyond copper-catalyzed transformations, this compound exhibits rich reactivity with nucleophiles and organometallic reagents, primarily through the generation of highly reactive carbene intermediates.
Alpha-Elimination and Alkylidene Carbene Generation
A key feature of the reactivity of this compound is its ability to undergo alpha-elimination. This process involves the removal of both bromine atoms from the same carbon atom, leading to the formation of a highly reactive diphenylmethylene carbene intermediate. This carbene generation is a critical step that opens up a variety of subsequent reaction pathways.
Subsequent Carbene Reactivity: 1,2-Migration and 1,5-C-H Insertion Pathways
Once generated, the diphenylmethylene carbene can undergo several characteristic reactions, including intramolecular rearrangements and insertions. One prominent pathway is the 1,2-migration , where a group from the adjacent carbon atom shifts to the carbene carbon. This type of rearrangement is a common fate for carbenes and leads to the formation of a more stable alkene. youtube.comslideshare.net
Another significant reaction pathway for the carbene is 1,5-C-H insertion . In this intramolecular process, the carbene inserts into a carbon-hydrogen bond located five atoms away, leading to the formation of five-membered ring systems. pku.edu.cn The regioselectivity and stereoselectivity of these insertion reactions are influenced by electronic, steric, and conformational factors. pku.edu.cn While simple carbenes can be unselective, the use of metal catalysts, such as those based on rhodium, can significantly enhance selectivity. wikipedia.org Theoretical studies have shown that 1,5-C-H insertion of alkylidene carbenes is a powerful method for constructing carbocycles. pku.edu.cn
| Carbene Reaction Type | Description | Key Features |
| 1,2-Migration | Shift of a group from the adjacent carbon to the carbene carbon. | Leads to the formation of a stable alkene. youtube.comslideshare.net |
| 1,5-C-H Insertion | Intramolecular insertion of the carbene into a C-H bond at the 5-position. | Forms five-membered rings; can be influenced by metal catalysts for selectivity. pku.edu.cnwikipedia.org |
Tetrabutylammonium (B224687) Fluoride (B91410) (TBAF)-Mediated Reactions with Thiols and Amines for Regioselective Heterodisubstituted Alkene Formation
The reaction of 1,1-dibromo-1-alkenes with nucleophiles can be effectively mediated by tetrabutylammonium fluoride (TBAF). sigmaaldrich.comnih.govresearchgate.net Specifically, the reaction of 1,1-dibromoalkenes with thiols and amines in the presence of hydrated TBAF proceeds under catalyst-free conditions to afford (Z)-2-bromovinyl sulfides and (Z)-2-bromovinyl amines with high regio- and stereoselectivity. sigmaaldrich.comnih.govresearchgate.net This method provides an efficient route to 1,2-heterodisubstituted alkenes, which can be further functionalized. nih.gov The resulting vinyl bromides can participate in subsequent coupling reactions, such as with phenylacetylene (B144264) and phenylboronic acid, to yield trisubstituted alkenes. nih.gov
| Reagent | Nucleophile | Product | Selectivity | Reference |
| TBAF·3H₂O | Thiols | (Z)-2-Bromovinyl sulfides | Regio- and stereoselective | sigmaaldrich.comnih.gov |
| TBAF·3H₂O | Amines | (Z)-2-Bromovinyl amines | Regio- and stereoselective | sigmaaldrich.comnih.gov |
Stereochemical Control and Regioselectivity in Derived Transformations
The transformation of this compound into its corresponding (Z)-2-bromovinyl derivatives has been accomplished with a high degree of stereo- and regioselectivity through reactions with various nucleophiles. A notable method involves the use of tetrabutylammonium fluoride (TBAF) to mediate the reaction with thiols and amines. nih.gov This approach provides a catalyst-free and efficient route to (Z)-2-bromovinyl sulfides and (Z)-2-bromovinyl amines. nih.gov
The reaction proceeds via a proposed mechanism involving the formation of a vinylidene intermediate, followed by the nucleophilic attack of the thiol or amine. The stereochemical outcome is controlled, leading exclusively to the (Z)-isomer. This high stereoselectivity is a significant advantage, as the geometric configuration of the resulting vinyl bromide is crucial for its subsequent applications in cross-coupling reactions and the synthesis of more complex molecules.
The scope of this reaction has been demonstrated with a variety of thiols and amines, affording the desired products in good to excellent yields. The reaction conditions are generally mild, making it a valuable tool for the functionalization of the this compound scaffold.
Table 1: Stereo- and Regioselective Synthesis of (Z)-2-Bromovinyl Derivatives from this compound
| Entry | Nucleophile | Product | Yield (%) | Reference |
| 1 | Thiophenol | (Z)-1-bromo-2,2-diphenyl-1-(phenylthio)ethene | 92 | nih.gov |
| 2 | 4-Methylthiophenol | (Z)-1-bromo-2,2-diphenyl-1-((4-methylphenyl)thio)ethene | 95 | nih.gov |
| 3 | Benzylamine | (Z)-N-(1-bromo-2,2-diphenylvinyl)benzylamine | 85 | nih.gov |
| 4 | Morpholine | 4-((Z)-1-bromo-2,2-diphenylvinyl)morpholine | 88 | nih.gov |
The resulting (Z)-2-bromovinyl derivatives are versatile synthetic intermediates. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This enables the introduction of a wide range of substituents at the vinylic position, providing access to a diverse array of tetrasubstituted alkenes with defined stereochemistry.
Advanced Spectroscopic and Structural Elucidation of 1,1 Dibromo 2,2 Diphenylethylene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,1-dibromo-2,2-diphenylethylene derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, meso-1,2-dibromo-1,2-diphenylethane, the aromatic protons typically appear as a multiplet in the range of δ 7.21-7.65 ppm. rsc.org The methine protons, being in a similar chemical environment, often present as a singlet at approximately δ 5.50 ppm. rsc.org For this compound itself, the absence of protons on the double bond simplifies the spectrum, with the primary signals arising from the phenyl groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon framework. For meso-1,2-dibromo-1,2-diphenylethane, characteristic signals for the phenyl carbons are observed at approximately δ 140.0, 129.0, 128.8, and 127.9 ppm. rsc.org The carbon atoms attached to the bromine atoms typically resonate around δ 56.1 ppm. rsc.org In the case of this compound, the vinylic carbons would exhibit distinct chemical shifts, with the dibromo-substituted carbon appearing at a different field than the diphenyl-substituted carbon.
Table 1: Representative NMR Data for Diphenylethylene Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) |
|---|---|---|
| meso-1,2-Dibromo-1,2-diphenylethane | ¹H | 7.21-7.65 (m, 10H, Ar-H), 5.50 (s, 2H, CH-Br) rsc.org |
| meso-1,2-Dibromo-1,2-diphenylethane | ¹³C | 140.0, 129.0, 128.8, 127.9 (Ar-C), 56.1 (CH-Br) rsc.org |
X-ray Crystallography for Precise Molecular Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry.
For derivatives such as (Z)-1-bromo-1-nitro-2-phenylethene, X-ray analysis has been instrumental in confirming the compound's Z-configuration. growingscience.com Such studies reveal that the molecule may not be perfectly planar. growingscience.com The crystal structure of these compounds is typically solved by direct methods and refined by full-matrix least-squares on F². growingscience.com
Table 2: Crystallographic Data for a Related Derivative
| Parameter | (Z)-1-bromo-1-nitro-2-phenylethene growingscience.com |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.5296(6) |
| b (Å) | 7.5013(5) |
| c (Å) | 19.7187(12) |
| α, β, γ (°) | 90 |
| Z | 8 |
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and investigating the fragmentation patterns of compounds. Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed.
In the EI mass spectrum of the related meso-1,2-dibromo-1,2-diphenylethane, the molecular ion peak (M+) is observed with a characteristic isotopic pattern for two bromine atoms at m/z 338, 340, and 342. rsc.org This pattern arises from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The NIST Mass Spectrometry Data Center provides reference spectra for such compounds, showing major fragment ions at m/z 178, 179, and 180, which correspond to the loss of bromine atoms and subsequent rearrangements. nih.govnist.gov
Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can be calculated for different adducts of this compound. uni.lu For instance, the predicted CCS for the [M+H]⁺ adduct is 155.7 Ų. uni.lu
Table 3: Mass Spectrometry Data for Diphenylethylene Derivatives
| Compound | Ionization | m/z (Fragment) |
|---|---|---|
| meso-1,2-Dibromo-1,2-diphenylethane | EI | 338, 340, 342 (M⁺) rsc.org |
| Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | GC-MS | 178, 179, 180 nih.gov |
Computational and Mechanistic Studies on 1,1 Dibromo 2,2 Diphenylethylene Chemistry
Theoretical Elucidation of Reaction Mechanisms
Theoretical studies, primarily using Density Functional Theory (DFT), have been pivotal in elucidating the mechanisms of reactions involving 1,1-dibromo-2,2-diphenylethylene and related gem-dihaloolefins. These computational approaches allow for the detailed examination of transition states and intermediates that are often difficult to observe experimentally.
Oxidative Addition and α-Dehalopalladation
The reaction of this compound with palladium complexes serves as a key example. The oxidative addition of the carbon-bromine bond to a low-valent palladium species is a critical step in many cross-coupling reactions. Following oxidative addition, a process known as α-dehalopalladation can occur. This involves the elimination of a second halogen atom from the same carbon, leading to the formation of a vinylic carbene intermediate. nih.gov
In a study involving the reaction of 1,1-dibromo-2,2-diphenylethene with a stoichiometric amount of tetrakis(triphenylphosphine)palladium(0), the formation of 1,2-diphenylacetylene was observed. This outcome strongly suggests that an α-dehalopalladation reaction takes place, generating a vinylic carbene intermediate which then rearranges to the alkyne product. nih.gov However, when the 1,1-dihalo-1-alkene contains an additional C=C bond positioned for cyclic carbopalladation, this pathway can be faster than α-dehalopalladation. nih.gov
Fritsch-Buttenberg-Wiechell (FBW) Rearrangement
The Fritsch-Buttenberg-Wiechell (FBW) rearrangement is a classic reaction for the synthesis of alkynes from 1,1-dihalo-2-arylalkenes. wikipedia.org The mechanism involves deprotonation of the vinylic hydrogen by a strong base, followed by α-elimination of the halogen to form a vinyl carbene. wikipedia.org This intermediate then undergoes a 1,2-aryl migration to yield the final alkyne product. wikipedia.org
Computational studies on the FBW rearrangement of 1-halovinyllithium carbenoids have shown that the reaction mechanism can vary depending on the aggregation state of the carbenoid, potentially proceeding through a single-step or a multi-step pathway in the gas phase. oup.comresearchgate.net The nature of the halogen and the aggregation state also influence the migratory aptitude of the substituents. oup.com DFT calculations have also been employed to study the FBW rearrangement of magnesium alkylidene carbenoids, providing further mechanistic insights into this important transformation. beilstein-journals.org
Computational Modeling of Reactivity and Selectivity in Catalyzed Reactions
Computational modeling is a powerful tool for understanding and predicting the reactivity and selectivity of catalyzed reactions involving this compound. tuwien.at By constructing and analyzing computational models, researchers can gain insights that guide the development of more efficient and selective catalytic systems. tuwien.atresearchgate.net
Microkinetic modeling, often informed by DFT calculations, is a key approach to bridge the gap between theoretical calculations and experimental observations. researchgate.netosti.gov These models can help to identify the rate-determining steps, rationalize the observed product distributions, and even predict how changes in the catalyst structure or reaction conditions will affect the outcome. researchgate.net For instance, in palladium-catalyzed cross-coupling reactions of 1,1-dibromoalkenes, the choice of ligand can significantly influence the reaction pathway. consensus.app Computational modeling can help to explain these ligand effects by examining the electronic and steric properties of the catalyst-substrate complexes.
A significant challenge in computational modeling is accurately representing the reaction environment, including the solvent and any additives. tuwien.at Explicitly modeling solvent molecules can be computationally expensive, but it is often crucial for obtaining accurate results, as solvent can influence the stability of intermediates and transition states. tuwien.at
Electronic Structure Analysis and Bonding Characteristics
The electronic structure and bonding characteristics of this compound are fundamental to its reactivity. The two bromine atoms on the same vinylic carbon create a unique electronic environment. The carbon-bromine bonds are polar, with the carbon atom being electrophilic. The presence of two phenyl groups on the adjacent carbon influences the electron density distribution throughout the molecule.
The vinylidene unit (C=CBr₂) is a key functional group. The C-Br bonds are susceptible to cleavage, either through oxidative addition to a metal center or via elimination reactions. The stereochemistry of elimination reactions involving related dibromoalkanes is highly dependent on the reaction mechanism. For example, E2 eliminations often proceed via an anti-periplanar arrangement of the departing hydrogen and bromide, which dictates the stereochemistry of the resulting alkene. msu.edulibretexts.org
Computational methods, such as Natural Bond Orbital (NBO) analysis, can provide detailed information about the bonding in this compound. This includes the nature of the C-Br bonds, the hybridization of the carbon atoms, and the extent of delocalization of electron density involving the phenyl rings. Understanding these electronic features is essential for rationalizing the observed reactivity and for designing new reactions involving this versatile compound.
Advanced Applications and Research Frontiers
Strategic Intermediate for Polysubstituted Alkenes and Carbo/Heterocycles Synthesis
The carbon-carbon double bond of 1,1-dibromo-2,2-diphenylethylene, adorned with two bromine atoms on a single carbon, provides a versatile platform for the synthesis of highly substituted alkenes. The differential reactivity of the two bromine atoms can be exploited in sequential cross-coupling reactions to introduce a variety of substituents in a controlled manner.
One prominent application is in the stereoselective synthesis of trisubstituted alkenes. nih.govconsensus.app For instance, the Stille reaction of 1,1-dibromo-1-alkenes with organostannanes can be controlled to produce (Z)-bromoalkenes stereospecifically. consensus.app These monobrominated intermediates can then undergo a second coupling reaction to introduce a third distinct substituent, yielding a trisubstituted alkene with defined stereochemistry. consensus.app Similarly, sequential Suzuki-Miyaura cross-coupling reactions with alkenyl- and alkyltrifluoroborates offer a one-pot method for creating trisubstituted conjugated dienes in excellent yields. nih.gov
Furthermore, the reactivity of the dibromoalkene moiety facilitates the construction of various carbo- and heterocyclic systems. The ability to perform sequential, selective substitutions allows for the annulation of rings onto the ethylenic core, leading to the formation of complex fused ring systems. Research has shown that 1,1-dibromo-1-alkenes can react with thiols and amines to form 1,2-heterodisubstituted alkenes, which are valuable precursors for more complex heterocyclic structures. sigmaaldrich.com
Interactive Table: Synthesis of Substituted Alkenes from 1,1-Dibromoalkene Precursors
| Reaction Type | Reagents | Product Type | Key Feature |
| Stille Coupling (Sequential) | 1. Aryl/vinylstannane, Pd catalyst, TFP ligand2. Second organostannane | Trisubstituted Alkenes | Stereospecific formation of (Z)-bromoalkene intermediate. consensus.app |
| Suzuki-Miyaura Coupling (One-Pot) | 1. Alkenyltrifluoroborate, Pd(PPh₃)₄2. Alkyltrifluoroborate | Trisubstituted Conjugated Dienes | Operationally simple with stable reagents and high yields. nih.gov |
| TBAF-mediated Amination/Thiolation | Thiols or Amines, TBAF·3H₂O | (Z)-2-Bromovinyl Sulfides/Amines | Regio- and stereoselective synthesis of precursors for trisubstituted alkenes. sigmaaldrich.com |
Precursor for Materials with Specific Photophysical Properties
This compound serves as a key starting material for the synthesis of tetraphenylethene (TPE) and its derivatives. nih.govrsc.org TPE is a canonical example of a molecule exhibiting aggregation-induced emission (AIE). magtech.com.cn AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation or in the solid state. magtech.com.cnnih.gov This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. nih.govspringerprofessional.de
The synthesis of TPE derivatives often involves the functionalization of the phenyl rings. Starting from precursors like this compound, chemists can introduce various functional groups onto the aromatic rings through cross-coupling reactions before or after the formation of the TPE core. These modifications allow for the fine-tuning of the AIE properties, such as emission color and quantum yield, and can impart additional functionalities for sensing or imaging applications. acs.orgnih.gov The mechanism behind AIE in TPE derivatives is attributed to the restriction of intramolecular motions (RIM), such as the rotation of the phenyl rings, in the aggregated state. nih.govrsc.org This restriction blocks non-radiative decay pathways, leading to enhanced fluorescence emission. nih.govrsc.org
Interactive Table: Photophysical Properties of TPE Derivatives
| Derivative Type | State | Emission Behavior | Underlying Mechanism |
| Tetraphenylethene (TPE) | Dilute Solution | Weakly or non-emissive | Active intramolecular rotations of phenyl rings provide non-radiative decay channels. nih.gov |
| Tetraphenylethene (TPE) | Aggregate/Solid State | Strong fluorescence | Restriction of intramolecular motions (RIM) blocks non-radiative decay pathways. nih.govnih.gov |
| Functionalized TPEs | Aggregate State | Tunable emission (e.g., color, quantum yield) | Functional groups modify the electronic properties and packing modes in the aggregate state. acs.orgnih.gov |
The unique photophysical properties of TPE derivatives extend to their responsiveness to external stimuli. Materials derived from this compound, particularly TPE-based systems, have been shown to exhibit mechanofluorochromism—a change in fluorescence color upon the application of mechanical force, such as grinding or shearing. This phenomenon arises from the alteration of molecular packing modes in the solid state, which in turn affects the intermolecular interactions and the emissive properties of the material. The process is often reversible, with the original fluorescence color being restored upon heating or exposure to solvent vapors.
In addition to mechanical stimuli, thermo-responsive behavior has also been observed in polymers and other systems incorporating TPE units. Changes in temperature can induce phase transitions or alterations in the aggregation state of the TPE moieties, leading to a corresponding change in their fluorescence. This property is being explored for applications in temperature sensing and smart materials.
Development of Novel Synthetic Pathways to Complex Molecular Architectures (e.g., fused bicycles, highly substituted alkenes)
The rich reactivity of this compound makes it a valuable starting point for developing novel synthetic routes to complex molecular architectures. Its ability to undergo sequential, site-selective cross-coupling reactions is a key feature in the construction of highly substituted alkenes with precise control over the substitution pattern. nih.govorganic-chemistry.org
Beyond simple substitution, the dibromoalkene functionality can be used to construct fused bicyclic and other polycyclic systems. For example, intramolecular coupling reactions of appropriately substituted derivatives of this compound can lead to the formation of cyclopropa-fused aromatic systems. researchgate.net The synthesis of 2,7-dibromo-9-heterofluorenes, which are important building blocks for conjugated polymers used in optoelectronics, can also be achieved through multi-step synthetic sequences that may involve intermediates derived from related biphenyl (B1667301) structures. researchgate.net These synthetic strategies open up new avenues for creating novel carbon-rich materials and complex organic frameworks with unique electronic and structural properties.
Concluding Remarks and Future Research Perspectives
Summary of Current Research Contributions
1,1-Dibromo-2,2-diphenylethylene is a key reagent primarily utilized in two main areas of synthetic chemistry. Firstly, it is a classic substrate for the Corey-Fuchs reaction to generate terminal alkynes, specifically diphenylacetylene (B1204595). This transformation proceeds via a vinylidene carbene intermediate and is a reliable method for installing a diphenylalkynyl group. Secondly, and more broadly, it serves as a robust precursor in a variety of metal-catalyzed cross-coupling reactions. The two bromine atoms can be sequentially and selectively substituted, allowing for the controlled, stepwise introduction of different functionalities. Palladium-catalyzed reactions such as Suzuki, Sonogashira, Stille, and Buchwald-Hartwig aminations have been successfully employed to synthesize a wide array of tetra-substituted alkenes. These products, many of which are derivatives of tetraphenylethylene (B103901) (TPE), are of significant interest in materials science.
Unexplored Reactivity and Emerging Synthetic Opportunities
While the participation of this compound in standard cross-coupling reactions is well-documented, its broader synthetic potential remains ripe for exploration. The unique electronic nature of the gem-dibromoalkene moiety could be harnessed in novel transformations.
Asymmetric Reactions : The development of catalytic asymmetric methods for the selective mono-functionalization of this compound is a significant challenge. Success in this area would provide enantiomerically enriched, highly substituted chiral alkenes, which are valuable motifs in medicinal chemistry and materials science. Catalytic asymmetric coupling of alkylamines with vinyl halides is an emerging field that could be applied to this substrate. acs.org
cine-Substitution : A novel reactivity pattern for vinyl bromides, known as cine-substitution, has been reported where the incoming nucleophile adds to the adjacent carbon atom rather than the carbon bearing the halogen. rsc.orgorganic-chemistry.org Investigating this type of transformation with this compound could lead to unexpected and synthetically useful rearranged products.
Radical Reactions : The C-Br bonds can be homolytically cleaved to participate in radical-based transformations. Exploring photoredox or electrochemical methods to initiate radical-mediated cyclizations, additions, or cross-coupling reactions with this substrate could unlock new synthetic pathways that are complementary to traditional two-electron processes.
Potential for Development of New Catalytic Systems and Methodologies
The sterically hindered environment around the carbon-bromine bonds of this compound presents a challenge for many catalytic systems. This provides an opportunity for the development of more active and robust catalysts.
Advanced Ligand Design : Designing new phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) that can promote efficient oxidative addition of sterically demanding substrates to the metal center is crucial. Such catalysts could lower reaction temperatures, reduce catalyst loadings, and broaden the scope of compatible coupling partners.
Earth-Abundant Metal Catalysis : While palladium is the workhorse for cross-coupling, developing catalytic systems based on more sustainable and earth-abundant metals like iron, copper, nickel, or cobalt for reactions involving this compound is a key goal. This would not only reduce costs but also align with the principles of green chemistry.
C-C Bond Activation : Late transition metal catalysts have been shown to promote the selective activation and functionalization of C-C bonds. nih.govacs.org Future research could explore whether catalytic systems can be designed to activate the C=C bond of this compound or its derivatives in a controlled manner, leading to entirely new skeletal rearrangements and functionalization patterns.
Prospects in Functional Materials Design and Supramolecular Chemistry
Perhaps the most exciting future for this compound lies in its role as a precursor to advanced functional materials. Its straightforward conversion to the tetraphenylethylene (TPE) core makes it an invaluable starting material.
Aggregation-Induced Emission (AIE) : TPE and its derivatives are the most prominent class of molecules exhibiting aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent in the aggregated or solid state. researchgate.net this compound provides a perfect scaffold for creating novel AIE-active materials (AIEgens) through cross-coupling reactions. By introducing various functional groups, researchers can fine-tune the electronic properties, solubility, and emission characteristics for applications in OLEDs, chemical sensors, bio-imaging, and diagnostics. chinesechemsoc.org
Supramolecular Chemistry : The propeller-like, sterically hindered structure of TPE derivatives makes them ideal building blocks for supramolecular chemistry. researchgate.netchinesechemsoc.org They can be incorporated into macrocycles, metallacages, and polymers. chinesechemsoc.orgnih.gov Using this compound as a starting point, chemists can design and synthesize TPE-based ligands for coordination-driven self-assembly, creating complex architectures with emergent properties like stimuli-responsive luminescence. chinesechemsoc.orgrsc.org
Conductive Polymers and Organic Frameworks : The ability to perform sequential cross-coupling reactions on this compound allows for the synthesis of precisely structured conjugated oligomers and polymers. These materials could have applications as organic semiconductors, in photovoltaics, or as components of porous crystalline structures like Covalent Organic Frameworks (COFs), where the TPE node can impart unique photophysical properties.
Q & A
Q. What are the common laboratory synthesis routes for 1,1-Dibromo-2,2-diphenylethylene?
- Methodological Answer : The compound can be synthesized via bromination of 1,2-diphenylethylene (stilbene) using brominating agents like elemental bromine (Br₂) in a controlled environment. For example, dibromination of alkenes often proceeds via electrophilic addition, where stereochemistry depends on the starting material (cis/trans isomerism). Evidence from analogous dibromo compounds (e.g., 1,1-dibromo-2,2-difluoroethylene) suggests that halogenation reactions may require catalysts or specific solvents to enhance regioselectivity .
- Example Protocol :
| Step | Reagents/Conditions | Expected Outcome |
|---|---|---|
| 1 | Stilbene + Br₂ (1:2 molar ratio), CCl₄, 0°C | Formation of dibromide intermediate |
| 2 | Purification via recrystallization (ethanol) | Isolation of this compound |
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Use a combination of techniques:
- NMR : H and C NMR to identify aromatic protons (δ 7.0–7.5 ppm) and bromine-induced deshielding effects.
- UV-Vis : Compare absorption spectra with related compounds (e.g., stilbenes) to confirm π→π* transitions .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (expected m/z ~344 for C₁₄H₁₀Br₂).
- Reference Data : For analogous dibromoethylenes, vacuum UV photoabsorption spectra (5–15 eV range) combined with quantum chemical calculations have been effective in assigning electronic transitions .
Q. What reaction pathways are typical for this compound?
- Methodological Answer :
- Elimination Reactions : Under basic conditions (e.g., KOC(CH₃)₃), dehydrohalogenation yields diphenylacetylene. Steric effects favor trans-alkene formation due to anti-periplanar geometry in E2 mechanisms .
- Substitution Reactions : Nucleophilic attack (e.g., by amines or thiols) at the brominated carbons, though steric hindrance from phenyl groups may limit reactivity .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- Use fume hoods and personal protective equipment (gloves, goggles). Halogenated compounds often exhibit toxicity; for example, structurally similar dibromoethylenes have shown nephrotoxic effects in metabolic studies .
- Avoid exposure to light or heat, as brominated alkenes may decompose into hazardous byproducts (e.g., HBr gas) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance electrophilic bromination rates.
- Catalysis : Lewis acids like FeBr₃ can activate Br₂ for faster addition.
- Temperature Control : Slow addition at low temperatures minimizes side reactions (e.g., over-bromination) .
Q. How can contradictions in reported reaction outcomes be resolved?
- Methodological Answer :
- Byproduct Analysis : Use GC-MS or HPLC to identify impurities (e.g., tribrominated species).
- Computational Modeling : Compare theoretical reaction pathways (DFT calculations) with experimental data to identify dominant mechanisms .
Q. What role does computational chemistry play in studying this compound’s electronic structure?
- Methodological Answer :
- Quantum Calculations : Density Functional Theory (DFT) predicts molecular orbitals and absorption spectra. For example, valence and Rydberg transitions in dibromoethylenes can be assigned using TD-DFT .
- Reactivity Predictions : Frontier molecular orbital analysis (HOMO-LUMO gaps) guides understanding of nucleophilic/electrophilic sites .
Q. How does stereochemistry influence elimination vs. substitution pathways?
- Methodological Answer :
- Conformational Analysis : Newman projections of 1,1-dibromo derivatives reveal anti-periplanar alignment favoring E2 elimination. Steric hindrance from phenyl groups disfavors SN2 substitution .
- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., base strength) to determine pathway dominance .
Q. What are the applications of this compound in synthesizing complex organic molecules?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
